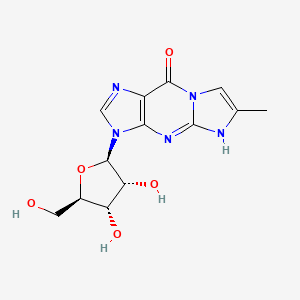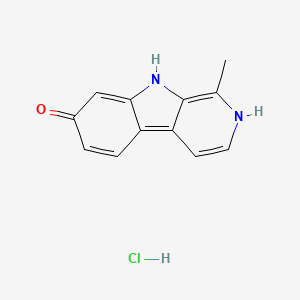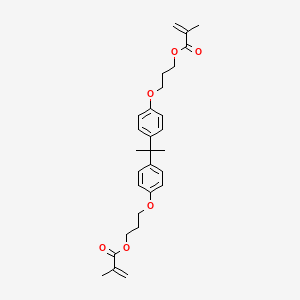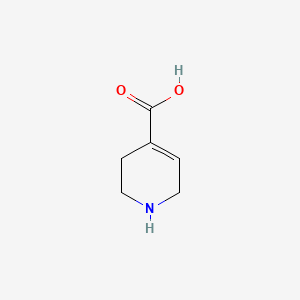
Isoguvacine
概要
説明
イソグバシンは、ガンマアミノ酪酸A型(GABA A)受容体アゴニストとして機能することで知られる化学化合物です。主に、GABA作動性神経伝達の効果を研究する科学研究で使用されます。 この化合物は、分子式がC6H9NO2、モル質量が127.143 g/molです 。 イソグバシンは、ムシモールやガボックスドールなどの他のGABA作動性化合物と構造的に関連しています .
2. 製法
合成経路と反応条件: イソグバシンは、さまざまな化学経路によって合成することができます。 一般的な方法の1つは、イソニコチン酸エチルエステルをテトラヒドロホウ酸ナトリウムで還元し、続いて酸加水分解してイソグバシンを得る方法です 。 反応条件には通常、ベンゼン環に電子供与基を使用し、加水分解プロセスを促進することが含まれます .
工業生産方法: イソグバシンの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。このプロセスには、高収率と高純度を確保するために反応条件を慎重に制御する必要があります。効率的な生産には、自動反応器と精製システムの使用が不可欠です。
作用機序
イソグバシンは、GABA A受容体に結合することで効果を発揮します。GABA A受容体は、中枢神経系における抑制性神経伝達を媒介するイオンチャネル受容体です 。 結合すると、イソグバシンはニューロンへの塩化物イオンの流入を促進し、過分極とニューロンの興奮性の低下につながります 。 このメカニズムは、他のGABA作動性化合物と似ていますが、イソグバシンは特定のGABA A受容体サブタイプに対する選択的な結合親和性で独特です .
類似の化合物:
ムシモール: 作用機序が似ていますが、結合親和性が異なる別のGABA A受容体アゴニストです。
ガボックスドール: GABA A-rho受容体も標的とするGABA A受容体アゴニストです。
独自性: イソグバシンは、特定のGABA A受容体サブタイプへの選択的な結合という点でユニークであり、GABA作動性神経伝達の微妙な差異を研究するための貴重なツールとなっています 。 また、末梢に限定された作用により、中枢神経系の副作用のリスクが低減されるため、治療用途に有望な候補となっています .
生化学分析
Biochemical Properties
Isoguvacine plays a crucial role in biochemical reactions by binding to GABA A receptors. These receptors are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system. This compound binds to the GABA A receptor with high affinity, activating it and causing an influx of chloride ions into the neuron, leading to hyperpolarization and inhibition of neuronal firing . The compound interacts with various subunits of the GABA A receptor, including alpha1beta2gamma2S, alpha2beta2gamma2S, alpha3beta2gamma2S, alpha5beta2gamma2S, and rho1 subunit-containing receptors .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neuronal cells, it enhances inhibitory neurotransmission by activating GABA A receptors, leading to reduced neuronal excitability. This effect is crucial in modulating synaptic transmission and maintaining the balance between excitation and inhibition in the brain . In non-neuronal cells, such as TM3 Leydig cells, this compound has been shown to increase cell proliferation via GABA A receptor activation . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism through its interaction with GABA A receptors.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the GABA A receptor, a pentameric ion channel composed of various subunits. Upon binding, this compound induces a conformational change in the receptor, opening the chloride ion channel and allowing chloride ions to flow into the neuron . This influx of chloride ions results in hyperpolarization of the neuronal membrane, making it less likely to fire action potentials. This compound’s action is similar to that of the natural neurotransmitter GABA, but it is more selective and potent in its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that chronic administration of this compound can lead to improvements in tactile over-reactivity, anxiety-like behaviors, and social impairments in mouse models of autism spectrum disorder . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. This compound has been found to be stable under laboratory conditions, maintaining its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces touch overreactivity and anxiety-like behaviors in mice . At higher doses, it may cause adverse effects such as sedation and motor impairment . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to GABAergic signaling. It is metabolized primarily in the liver, where it undergoes biotransformation to produce various metabolites . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and conjugation of this compound, making it more water-soluble for excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and cofactor availability.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on GABA A receptors . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . The distribution of this compound is influenced by factors such as blood flow, tissue permeability, and binding affinity to transport proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it binds to GABA A receptors Its activity and function are closely associated with its localization to the GABA A receptor sites on the cell membrane . This localization is essential for its role in modulating inhibitory neurotransmission and maintaining cellular homeostasis.
準備方法
Synthetic Routes and Reaction Conditions: Isoguvacine can be synthesized through various chemical routes. One common method involves the reduction of isonicotinic acid ethyl ester with sodium tetrahydridoborate, followed by acid hydrolysis to yield this compound . The reaction conditions typically involve the use of an electron-donating substituent in the benzene ring to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential for efficient production.
化学反応の分析
反応の種類: イソグバシンは、次のようなさまざまな化学反応を起こします。
酸化: イソグバシンは、酸化されて対応するカルボン酸を生成することができます。
還元: 還元反応は、イソグバシンを対応するアルコール誘導体に変換することができます。
置換: イソグバシンは、置換反応に参加することができ、官能基が他の基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。
置換: 塩化チオニルなどのハロゲン化剤は、置換反応に使用することができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、イソグバシンの酸化によりカルボン酸が生成される可能性がありますが、還元によりアルコール誘導体が生成される可能性があります。
4. 科学研究への応用
イソグバシンは、科学研究において、次のような幅広い用途があります。
化学: GABA作動性神経伝達と受容体結合を研究するためのモデル化合物として使用されます。
生物学: 神経活動とシナプス伝達に対する効果について調査されています。
医学: てんかんや不安障害などの治療における潜在的な治療用途について検討されています.
産業: GABA A受容体を標的とする新しい医薬品の開発に使用されています。
科学的研究の応用
Isoguvacine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study GABAergic neurotransmission and receptor binding.
Biology: Investigated for its effects on neuronal activity and synaptic transmission.
Industry: Utilized in the development of new pharmaceuticals targeting GABA A receptors.
類似化合物との比較
Muscimol: Another GABA A receptor agonist with a similar mechanism of action but different binding affinities.
Gaboxadol: A GABA A receptor agonist that also targets GABA A-rho receptors.
Uniqueness: Isoguvacine is unique in its selective binding to specific GABA A receptor subtypes, which makes it a valuable tool for studying the nuances of GABAergic neurotransmission . Its peripherally-restricted action also reduces the risk of central nervous system side effects, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-1-3-7-4-2-5/h1,7H,2-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVDMABBKYMBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68547-97-7 (hydrochloride) | |
| Record name | Isoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30214855 | |
| Record name | Isoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-90-3 | |
| Record name | Isoguvacine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64603-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoguvacine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOGUVACINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTF580771Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isoguvacine binds to GABAA receptors, a family of ligand-gated ion channels, and activates them. This activation leads to an influx of chloride ions (Cl−) into the neuron, causing hyperpolarization and reducing neuronal excitability. [, , , , , , ]
A: Activation of GABAA receptors by this compound ultimately leads to neuronal inhibition. This inhibition plays a crucial role in various physiological processes, including regulating anxiety, sleep, and muscle tone. [, , , , , , , ]
A: Yes, this compound interacts with GABAA receptors in a fully reversible manner. Although initially designed as a potential alkylating agonist, studies have shown its interaction to be non-permanent. []
A: Studies have shown that incorporating amino groups into six-membered rings within GABA agonists, a structural feature present in this compound, leads to a variety of activities at GABAA receptors. These activities include binding affinity, uptake into neurons, and interaction with benzodiazepine binding sites. []
A: Interestingly, (+)-Isoguvacine oxide and (-)-Isoguvacine oxide demonstrate comparable potencies as inhibitors of [3H]GABA binding to GABAA receptor sites. Both enantiomers also exhibit similar efficacies in stimulating [3H]diazepam binding to the benzodiazepine site, suggesting comparable GABAA agonist activity. []
A: Researchers commonly utilize various in vitro models to study this compound's effects, including rat brain membrane preparations, synaptosomes, and primary cell cultures. These models allow for investigation of its binding affinity, uptake, and release, as well as its impact on neurotransmitter release and electrophysiological properties of neurons. [, , , , , , , ]
A: Animal models, such as rats, are often used to explore the in vivo effects of this compound. Researchers administer this compound systemically or directly into specific brain regions to study its impact on behavior, pain perception, and seizure susceptibility. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

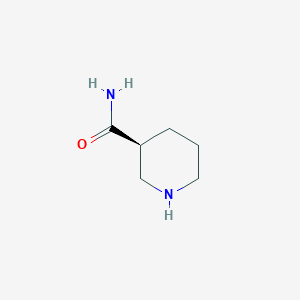
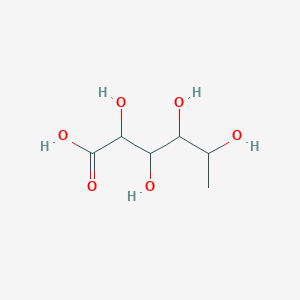
![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)
![4-[(2-Ethyl-1-oxobutyl)amino]benzoic acid ethyl ester](/img/structure/B1206696.png)
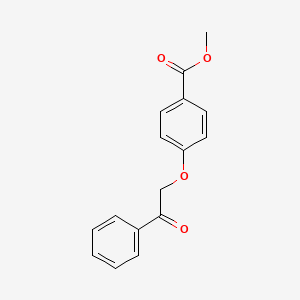
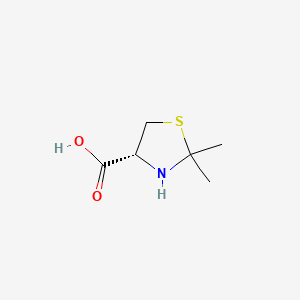
![2-[(4R,5S,7R,8R,11R,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1206700.png)
![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)
![2-[(2-Aminopurin-7-yl)methoxy]propane-1,3-diol](/img/structure/B1206705.png)
![(3S,6S,7R,8R)-8-benzyl-3-{[(3-hydroxypyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate](/img/structure/B1206706.png)
